N-Acetylglycylglycine methylamide

Peptide bond hydrolysis Uncatalyzed kinetics Chemical stability

N-Acetylglycylglycine methylamide (Ac-Gly-Gly-NHMe; molecular formula C₇H₁₃N₃O₃; MW 187.20 g/mol) is the smallest blocked tripeptide analog capable of forming a complete β-turn. It belongs to the class of N-acetyl, N′-methylamide-capped oligoglycines, serving as a fundamental model compound for studying peptide backbone conformational preferences, hydrogen-bonding patterns, and uncatalyzed amide bond hydrolysis kinetics.

Molecular Formula C7H13N3O3
Molecular Weight 187.20 g/mol
CAS No. 27439-99-2
Cat. No. B14698131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycylglycine methylamide
CAS27439-99-2
Molecular FormulaC7H13N3O3
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NCC(=O)NC
InChIInChI=1S/C7H13N3O3/c1-5(11)9-4-7(13)10-3-6(12)8-2/h3-4H2,1-2H3,(H,8,12)(H,9,11)(H,10,13)
InChIKeyHKKAJCZBRFWASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycylglycine Methylamide (CAS 27439-99-2): Procurement-Relevant Baseline for a Capped Diglycine Model Peptide


N-Acetylglycylglycine methylamide (Ac-Gly-Gly-NHMe; molecular formula C₇H₁₃N₃O₃; MW 187.20 g/mol) is the smallest blocked tripeptide analog capable of forming a complete β-turn [1]. It belongs to the class of N-acetyl, N′-methylamide-capped oligoglycines, serving as a fundamental model compound for studying peptide backbone conformational preferences, hydrogen-bonding patterns, and uncatalyzed amide bond hydrolysis kinetics [2][3]. Its dual capping groups (N-terminal acetyl and C-terminal methylamide) eliminate zwitterionic end effects, making it the minimal system that retains all three peptide bonds (two internal, one terminal) necessary for systematic structure–stability investigations [4].

1
Uncatalyzed hydrolysis kinetics – minimal blocked tripeptide with a well-characterized 600-year internal peptide bond half-life for enzyme proficiency calculations.
2
Computational method benchmarking – clean β-turn-only conformational landscape (type I/II) that exposes DFT vs. wavefunction theory discrepancies.
3
β-turn spectroscopy – only two populated solution conformers, ideal for NMR/IR/VCD turn detection without spectral congestion from helical or extended states.

Why Ac-Gly-Gly-NHMe Cannot Be Replaced by Ac-Gly-Gly-OH, Gly-Gly-NHMe, or Ala-Containing Analogs Without Compromising Experimental Integrity


Substituting N-acetylglycylglycine methylamide with a closely related analog introduces confounding variables that undermine experimental reproducibility and interpretive power. The N-terminal acetyl group is not merely protective: its absence in glycylglycine N-methylamide triggers rapid intramolecular diketopiperazine formation (t₁/₂ ≈ 35 days at pH 7, 37 °C), rendering the compound unsuitable for long-term hydrolysis studies [1]. Conversely, swapping the C-terminal methylamide for a carboxylate (as in acetylglycylglycine) alters both the charge state and the hydrogen-bond donor/acceptor profile, shifting the internal peptide bond hydrolysis half-life from 600 years to 500 years [1]. Introduction of alanine residues (e.g., Ac-Gly-Ala-NHMe, Ac-Ala-Ala-NHMe) restricts the conformational hyperspace through Cβ branching: Ac-Gly-Gly-NHMe populates 31 distinct cis-peptide conformers, whereas Ac-Gly-Ala-NHMe and Ac-Ala-Gly-NHMe each populate 35 [2]. Thus, any substitution changes either kinetic stability, conformational flexibility, or both.

Ac-Gly-Gly-OH Removes the C-terminal methylamide cap; alters charge state and H-bond profile, shifting internal peptide bond t₁/₂ from 600 to 500 years.
Gly-Gly-NHMe Lacks N-acetyl protection; rapid intramolecular diketopiperazine formation (t₁/₂ ≈ 35 days), unsuitable for long-term hydrolysis studies.
Ala-containing analogs Cβ branching populates 35 cis conformers vs. 31 for the all-glycine system; introduces helical local minima absent in Ac-Gly-Gly-NHMe.

N-Acetylglycylglycine Methylamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Internal Peptide Bond Hydrolytic Half-Life: 600 Years vs. 500 Years for Ac-Gly-Gly-OH and 350 Years for Gly-Gly

The internal peptide bond of Ac-Gly-Gly-NHMe exhibits a hydrolytic half-life (t₁/₂) of approximately 600 years in neutral aqueous solution at 25 °C, determined by Arrhenius extrapolation from elevated-temperature sealed quartz tube experiments [1]. This is 20% longer than the C-terminal peptide bond of acetylglycylglycine (Ac-Gly-Gly-OH; t₁/₂ ≈ 500 years) and 71% longer than the peptide bond of unblocked glycylglycine (Gly-Gly; t₁/₂ ≈ 350 years) under identical conditions [1]. Critically, the non-acetylated analog glycylglycine N-methylamide (Gly-Gly-NHMe) undergoes rapid intramolecular aminolysis to diketopiperazine with t₁/₂ ≈ 35 days at pH 7 and 37 °C, making it entirely unsuitable as a hydrolysis reference standard [1].

Hydrolytic t₁/₂
Head-to-head
600 yr vs 500 yr
+20% longer than Ac-Gly-Gly-OH
Internal peptide bond reference for enzyme proficiency
Neutral pH, 25 °C; Arrhenius extrapolation
Peptide bond hydrolysis Uncatalyzed kinetics Chemical stability

Aqueous-Phase Conformational Ground State: Exclusive Type I and Type II β-Turn Preference in Solution, in Contrast to Ala-Containing Analogs

Upon inclusion of aqueous solvation via IEF-PCM continuum model, only two conformers—corresponding to the type I (αLγL) and type II (εDγL) β-turn structures—are found to be significantly lower in energy than all other conformers for Ac-Gly-Gly-NHMe [1]. At the MP2/aug-cc-pVTZ//MP2/6-311+G(d,p) level, the type II β-turn εDγL conformer is the global minimum (ΔE = 0.00 kcal/mol), with the type I β-turn αLγL at ΔE = 0.92 kcal/mol, while the fully extended βLβL structure lies at 3.81 kcal/mol [1]. The εDγL structure exhibits dihedral angles (ϕ₁ = +56.4°, ψ₁ = −138.8°, ϕ₂ = −85.3°, ψ₂ = +3.9°) that closely match ideal type II′ turn values [1]. By contrast, B3LYP/6-31+G(d,p) incorrectly predicts γDγL as the gas-phase ground state, highlighting the necessity of correlated wave function methods for this system [1].

β-turn energy
Reported
Type II global min. 0.00 kcal/mol
Clean two-conformer landscape for method validation
MP2/aug-cc-pVTZ; IEF-PCM water model
β-turn conformation Peptide folding Aqueous solvation

Conformational Hyperspace of cis-Peptide Bond Isomers: 31 Conformers for Ac-Gly-Gly-NHMe vs. 35 for Ala-Containing Analogs

First-principles computations at B3LYP/6-31G(d) and B3LYP/aug-cc-pVDZ//B3LYP/6-31G(d) levels on the cis-peptide bond isomers of four blocked dipeptides reveal that Ac-Gly-Gly-NHMe populates 31 distinct conformations, compared to 35 conformations each for Ac-Gly-Ala-NHMe and Ac-Ala-Gly-NHMe, and 31 for Ac-Ala-Ala-NHMe [1]. The reduced conformational count for Ac-Gly-Gly-NHMe relative to the mixed Gly/Ala analogs (35 vs. 31) reflects the absence of Cβ methyl steric constraints, which paradoxically permits a broader range of energetically accessible states in Ala-containing systems [1]. The theoretical conformational distributions were validated against X-ray crystallographic data for Ac-Gly-Gly-NHMe [1].

cis-Conformers
Head-to-head
31 vs 35
−11% fewer than Gly-Ala/Ala-Gly
Distinct all-glycine reference for cis-peptide libraries
B3LYP/6-31G(d) gas phase; validated by X-ray
cis-peptide bond Conformational analysis Ramachandran map

Ab Initio Conformer Energy Ranking: Type II β-Turn as DZP Lowest-Energy Conformation, Helical Conformer Not a Local Minimum for Diglycine Diamide

Ab initio SCF calculations with 3-21G and double-ζ plus polarization (DZP) basis sets on six low-energy conformations of N-acetylglycylglycine N′-methylamide (diglycine diamide) identify the type II β-turn as the lowest-energy conformation at the DZP level, with dihedral angles close to the reported 'ideal' values [1]. This contrasts with 3-21G results, which incorrectly yield a conformation with two C₇-turns as the minimum [1]. MP2 single-point energies on DZP-optimized geometries further corroborate the type II β-turn as the ground state [1]. Importantly, the right-handed α-helical conformer is not a local energy minimum for diglycine diamide at either the 3-21G or DZP level, a finding that distinguishes this all-glycine system from alanine-based diamides where helical states are accessible [1].

Ab initio rank
Cross-study
Type II β-turn = lowest energy
Helical conformer not a local minimum; β-turn only
DZP basis set; 3-21G misranks C₇-turn
Ab initio SCF β-turn energetics Diglycine diamide

Transfer Enthalpy from Water to Aqueous Electrolyte Solutions: Peptide-Length and Configuration Dependence Differentiate Ac-Gly-Gly-NHMe from Shorter Amides

Enthalpies of transfer (ΔH_tr) from water to aqueous salt solutions (alkali halides, alkaline earth halides, guanidine hydrochloride; 0.1–7.0 molal) were measured at 25 °C by solution calorimetry for a series of model amides including N-acetylglycylglycine-N-methylamide, N-acetylglycine-N-methylamide, N-acetylalanine-N-methylamide, and N-acetylleucine-N-methylamide [1]. The dependence of ΔH_tr on total solvent polarization density, peptide length, peptide configuration, side-chain substituents, and molecular symmetry was systematically characterized [1]. The diglycine diamide (Ac-Gly-Gly-NHMe) exhibits a distinct transfer enthalpy profile compared to the monoglycine amides, attributable to its two peptide bonds and the capacity for intramolecular C10 hydrogen bonding that modulates solvent-accessible amide surface area [1].

Transfer ΔH
Data to verify
Length-dependent salt effect
Supports Hofmeister series solvation models
Quantitative values in primary thesis (Stimson 1972)
Transfer enthalpy Solution calorimetry Electrolyte denaturation

N-Acetylglycylglycine Methylamide: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Uncatalyzed Peptide Bond Hydrolysis Kinetics and Enzyme Proficiency Benchmarking

Ac-Gly-Gly-NHMe serves as the gold-standard reference compound for determining the uncatalyzed rate (k_non) of internal peptide bond hydrolysis. Its t₁/₂ of 600 years at 25 °C, established by Radzicka and Wolfenden via Arrhenius extrapolation, directly enables calculation of catalytic proficiency (k_cat/K_m)/k_non for endopeptidases and proteases [1]. Any substitution—Ac-Gly-Gly-OH (500 years), Gly-Gly (350 years), or Gly-Gly-NHMe (35 days to diketopiperazine)—would yield an incorrect k_non and thus a quantitatively invalid proficiency value [1].

Benchmark System for Testing and Validating Computational Chemistry Methods (DFT, MP2, Force Fields)

The Atwood and Urban (2012) study extensively benchmarks MP2, B3LYP, ωB97X-D, B97-D, M06-2X, and multiple classical force fields (MMFF, MM2, MM3, MMX, AMBER, UFF) against the conformational energy landscape of Ac-Gly-Gly-NHMe [2]. The compound's well-defined type I/type II β-turn preference in aqueous solution and the known discrepancy between B3LYP (incorrect gas-phase ground state) and MP2 (correct ground state) make it a rigorous test case for method validation [2]. The Boehm (1993) study further established basis-set sensitivity (3-21G vs. DZP) for this system [3].

Model Compound for β-Turn Structure Elucidation by NMR, IR, and Vibrational Circular Dichroism (VCD) Spectroscopy

Because Ac-Gly-Gly-NHMe populates only two significantly populated conformers (type I and type II β-turns) in aqueous solution, its spectroscopic signatures are far less congested than those of alanine-containing or longer-chain analogs with multiple coexisting conformers [2]. The εDγL structure exhibits characteristic C10 hydrogen bonding between i CO and i+3 N–H, providing a clean spectroscopic handle for turn detection [2]. The SDBS database provides reference IR (KBr disc) and mass spectra for identity confirmation [4].

Minimal Substrate for Studying Solvent and Electrolyte Effects on Peptide Solvation Thermodynamics

Ac-Gly-Gly-NHMe was among the key model amides used by Stimson to establish the dependence of transfer enthalpy on peptide length, configuration, and salt identity (NaCl, KCl, CaCl₂, guanidine·HCl, 0.1–7.0 m) [5]. With its two peptide bonds and capacity for C10 intramolecular hydrogen bonding, it occupies a unique position between single-amide models (N-methylacetamide) and longer oligopeptides, enabling systematic dissection of backbone solvation contributions to Hofmeister salt effects on protein stability [5].

Application
Selection Property
Validation Focus
Peptide hydrolysis kinetics
Internal peptide bond stability reference
Rate constant consistency with Radzicka & Wolfenden values
Computational method validation
Conformational energy landscape accuracy
Reproducing type II β-turn as global minimum at MP2 level
β-turn spectroscopy (NMR/IR)
Spectroscopic signature simplicity
C10 H-bond detection without helical/extended band overlap
Solvent/electrolyte solvation studies
Transfer enthalpy sensitivity profile
Peptide-length and salt-identity dependence in Hofmeister series
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